4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate

Descripción

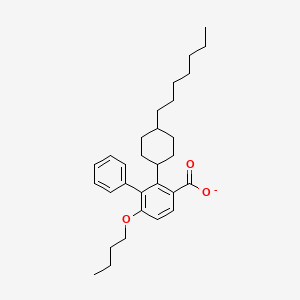

4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate (CAS 84601-03-6) is a liquid crystalline compound with the molecular formula C₃₀H₄₂O₃ and a molecular weight of 450.66 g/mol. Structurally, it features a central benzoate ester group substituted with a trans-4-heptylcyclohexyl moiety and a 4-butoxyphenyl group (Figure 1). This compound is part of a broader class of liquid crystals designed for applications in display technology and optoelectronics due to its mesomorphic properties . The trans configuration of the cyclohexyl group and the extended heptyl chain contribute to its thermal stability and mesophase behavior, which are critical for device performance.

Propiedades

Fórmula molecular |

C30H41O3- |

|---|---|

Peso molecular |

449.6 g/mol |

Nombre IUPAC |

4-butoxy-2-(4-heptylcyclohexyl)-3-phenylbenzoate |

InChI |

InChI=1S/C30H42O3/c1-3-5-7-8-10-13-23-16-18-25(19-17-23)28-26(30(31)32)20-21-27(33-22-6-4-2)29(28)24-14-11-9-12-15-24/h9,11-12,14-15,20-21,23,25H,3-8,10,13,16-19,22H2,1-2H3,(H,31,32)/p-1 |

Clave InChI |

GDESJQYKVVYKNE-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCC1CCC(CC1)C2=C(C=CC(=C2C3=CC=CC=C3)OCCCC)C(=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate typically involves the esterification of 4-butoxyphenol with 4-trans-(4-heptylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, where the butoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Halogenated compounds, amines

Aplicaciones Científicas De Investigación

4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate is utilized in various scientific research fields, including:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving liquid crystal materials.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of advanced materials, such as liquid crystal displays (LCDs) and other electronic components.

Mecanismo De Acción

The mechanism of action of 4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformational states. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression[5][5].

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Alkoxy Chain Variation in the Ester Group

The length of the alkoxy chain on the phenyl ester significantly influences phase transition temperatures. For example:

Key Insight: Longer alkoxy chains (e.g., butoxy) enhance mesophase stability compared to shorter chains (e.g., methoxy).

Alkyl Chain Variation in the Cyclohexyl Group

The alkyl chain length on the cyclohexyl ring affects molecular packing and mesophase behavior:

Key Insight : Increasing the cyclohexyl alkyl chain length (e.g., pentyl → heptyl) increases molecular weight and likely enhances smectic phase stability due to improved van der Waals interactions .

Substituent Type and Polarity

Polar substituents on the phenyl ring alter mesomorphic behavior:

Correlation Lengths in Mesophases

Lateral molecular interactions influence in-plane (ξ⊥) and longitudinal (ξ||) correlation lengths:

| Compound Class | ξ | (Å) | ξ⊥ (Å) | Reference | |

|---|---|---|---|---|---|

| Biphenyl benzoate cores | 986–748 | Not reported | |||

| Phenyl 4-phenyl benzoate | 1450–1160 | Increases with cooling | |||

| Target compound (predicted) | ~1000–1200 | Moderate ξ⊥ | – |

Key Insight : The trans-4-heptylcyclohexyl group in the target compound may yield intermediate ξ|| values compared to biphenyl benzoates, balancing rigidity and flexibility .

Actividad Biológica

4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate, a compound with the CAS number 84601-03-6, belongs to the class of benzoates and is characterized by its unique molecular structure, which includes a butoxy group and a heptylcyclohexyl moiety. This article focuses on the biological activity of this compound, exploring its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Molecular Formula: C30H42O3

Molar Mass: 450.65 g/mol

Structural Features:

- The compound features a butoxy group attached to a phenyl ring.

- It contains a trans-heptylcyclohexyl substituent on the benzoate core.

These structural characteristics contribute to its unique biological properties.

Research indicates that this compound may interact with various biological targets, potentially influencing cellular signaling pathways. Its hydrophobic nature suggests that it could integrate into lipid membranes, affecting membrane fluidity and protein function.

Case Studies and Research Findings

-

Cellular Studies:

- A study conducted on human cell lines demonstrated that this compound exhibits cytotoxic effects at higher concentrations. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .

-

Antimicrobial Activity:

- Preliminary tests have shown that this compound possesses antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Effects:

Data Tables

Discussion

The biological activity of this compound is promising, particularly in the fields of oncology and infectious disease treatment. Its ability to induce apoptosis suggests potential as an anticancer agent, while its antimicrobial properties could lead to new antibiotic therapies.

Future Research Directions

Further studies are necessary to:

- Clarify the exact mechanisms by which this compound exerts its effects.

- Explore its pharmacokinetics and bioavailability.

- Evaluate its safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.